molecular formula C4H9NO2 B051082 Pyrrolidine-3,4-diol CAS No. 473541-96-7

Pyrrolidine-3,4-diol

Cat. No. B051082
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-UHFFFAOYSA-N
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Description

Pyrrolidine-3,4-diol belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of new 3,4-dihydroxypyrrolidine derivatives starts from D-mannose, D-ribose, and L-fucose . Two synthetic strategies employing organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters as key steps, are used .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give compound 1a in 72% yield .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .

Scientific Research Applications

  • Inhibition of α-Mannosidase and Anticancer Activity :

    • Pyrrolidine-3,4-diol derivatives have been found to inhibit α-mannosidase, an enzyme involved in glycoprotein processing. Specific derivatives, like (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, showed potent inhibition and selectivity for this enzyme. Additionally, certain derivatives demonstrated significant anticancer activity, particularly against human glioblastoma and melanoma cells, showing promise for cancer therapy (Fiaux et al., 2005).
    • Another study also highlighted the anticancer potential of pyrrolidine-3,4-diol derivatives, especially on pancreatic tumor cells. These compounds were effective in inhibiting α-mannosidase from Jack beans and showed notable antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).
  • Synthesis and Chemical Properties :

    • Research into the chemical synthesis of pyrrolidine-3,4-diol and its derivatives is ongoing. Studies have explored various methods of synthesizing these compounds, demonstrating their versatility as chemical intermediates. For instance, a study detailed the synthesis of functionalized pyrrolidines from pyrrole, which can be used as building blocks for developing drugs to treat epilepsy (Gheorghe et al., 2006).
  • Applications in Drug Development :

    • Pyrrolidine-3,4-diol and its derivatives have been investigated for various pharmacological properties. For instance, rigidiusculamides, isolated from the fungus Albonectria rigidiuscula, which include pyrrolidinone structures, showed modest cytotoxicity against human tumor cell lines, indicating potential for developing antitumor drugs (Li et al., 2009).
  • Antioxidant and Anti-Inflammatory Properties :

    • Certain pyrrolidin-2-ones, which are structurally related to pyrrolidine-3,4-diol, have shown promising anti-inflammatory and analgesic properties. They were found to be dual inhibitors of prostaglandin and leukotriene synthesis, suggesting their potential use in developing new anti-inflammatory drugs (Ikuta et al., 1987).
  • Potential in Sepsis Treatment :

    • Pyrrolidine dithiocarbamate, a derivative of pyrrolidine, demonstrated a protective effect against liver injury in a sepsis model, suggesting its potential in treating conditions related to sepsis and septic shock (Gezmis et al., 2019).

Safety And Hazards

Pyrrolidine-3,4-diol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid with an ammoniacal odor; [CAMEO]
Record name Diaminopolypropylene glycol
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Product Name

Pyrrolidine-3,4-diol

CAS RN

9046-10-0, 473541-96-7
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-
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Record name Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia
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Record name Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups
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Record name pyrrolidine-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Pyrrolidine-3,4-diol

Citations

For This Compound
336
Citations
R Łysek, P Vogel - Helvetica chimica acta, 2004 - Wiley Online Library
N‐Substituted (3S,4S)‐ and (3R,4R)‐pyrrolidine‐3,4‐diols 9 and 10, respectively, were derived from (+)‐L‐ and (−)‐D‐tartaric acid, respectively. Compounds 9k, 9l, and 9m with the N‐…
Number of citations: 21 onlinelibrary.wiley.com
E Moreno-Clavijo, AT Carmona… - Organic & …, 2009 - pubs.rsc.org
The stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives starting from D-mannose, D-ribose and L-fucose is presented. Two synthetic strategies employing …
Number of citations: 49 pubs.rsc.org
K Kraehenbuehl, S Picasso, P Vogel - Helvetica chimica acta, 1998 - Wiley Online Library
The lithium enolate of (±)‐6‐endo‐chloro‐5‐exo‐(phenylseleno)‐7‐oxabicyclo[2.2.1]heptan‐2‐one (16) added to furan‐2‐carboxaldehyde giving a single aldol 19 (Schemes 1 and 2) …
Number of citations: 67 onlinelibrary.wiley.com
AT Carmona, F Popowycz, S Gerber-Lemaire… - Bioorganic & medicinal …, 2003 - Elsevier
Several 2-(aminomethyl)-and 2-(2-aminoethyl)-pyrrolidine-3,4-diol derivatives have been assayed for their inhibitory activities towards glycosidases. Good inhibitors of α-mannosidases …
Number of citations: 36 www.sciencedirect.com
F Popowycz, S Gerber‐Lemaire… - Helvetica chimica …, 2003 - Wiley Online Library
The synthesis of 46 derivatives of (2R,3R,4S)‐2‐(aminomethyl)pyrrolidine‐3,4‐diol is reported (Scheme 1 and Fig. 3), and their inhibitory activities toward α‐mannosidases from jack …
Number of citations: 41 onlinelibrary.wiley.com
F Popowycz, S Gerber‐Lemaire, C Schütz… - Helvetica chimica …, 2004 - Wiley Online Library
New 2‐(aminomethyl)‐5‐(hydroxymethyl)pyrrolidine‐3,4‐diol derivatives were synthesized from (5S)‐5‐[(trityloxy)methyl]pyrrolidin‐2‐one (6) (Schemes 1 and 2) and their inhibitory …
Number of citations: 49 onlinelibrary.wiley.com
C Bello, M Cea, G Dal Bello, A Garuti, I Rocco… - Bioorganic & medicinal …, 2010 - Elsevier
Novel α-mannosidase inhibitors of the type (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-arylethyl]amino}methyl)pyrrolidine-3,4-diol have been prepared and assayed for their anticancer activities. …
Number of citations: 26 www.sciencedirect.com
D Declerck, AN Van Nhien, S Josse, J Szymoniak… - Tetrahedron, 2012 - Elsevier
The titanium-mediated cyclopropanation reaction using Ti(O i Pr) 3 Me/EtMgBr/BF 3 ·OEt 2 has been applied to various 2-cyanopyrrolidines for the synthesis of functionalized 2-(1-…
Number of citations: 4 www.sciencedirect.com
S Cicchi, G Ghini, L Lascialfari, A Brandi, F Betti, D Berti… - Soft Matter, 2010 - pubs.rsc.org
(3S,4S)-1-benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate), a pyrrolidine ring bearing two long carbon chains connected by carbamate functionalities, is the origin of stable gels in both …
Number of citations: 46 pubs.rsc.org
Q Meng, M Hesse - Helvetica chimica acta, 1991 - Wiley Online Library
The title compound 6 was synthesized from 2,3,5‐tri‐O‐benzyl‐D‐arabinofuranose (7) in three steps and 48% overall yield. Moreover, it was shown, in the case of γ‐hydroxy amide 9, …
Number of citations: 51 onlinelibrary.wiley.com

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